molecular formula C9H13ClN2O2 B1450743 N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride CAS No. 92765-39-4

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

Cat. No. B1450743
CAS RN: 92765-39-4
M. Wt: 216.66 g/mol
InChI Key: SNBOEMWUHFGLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, also known as AEHB, is a synthetic compound that has been used in a wide range of scientific research applications. It is a crystalline powder that is soluble in water and has a molecular weight of 213.6 g/mol. AEHB is a derivative of benzamide and is used as a substrate in various biochemical and physiological studies. AEHB has been used in studies related to enzyme kinetics, receptor binding, and drug metabolism.

Scientific Research Applications

1. Metabolic Product Identification

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is identified as a metabolic product in the study of metoclopramide, a medication used primarily for nausea and gastrointestinal disorders. This research provides insights into the metabolism and breakdown of pharmaceuticals in biological systems (Cowan, Huizing, & Beckett, 1976).

2. Physical Properties Analysis

Studies on the physical properties of related compounds, like molar refraction and polarizability, have been conducted. These studies are essential for understanding how such compounds interact in different environments and can guide the development of new drugs (Sawale, Kalyankar, George, & Deosarkar, 2016).

3. Antimicrobial Properties

Research into similar compounds has revealed antimicrobial properties, particularly against bacteria and fungi. This suggests potential applications of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride in developing new antibacterial and antifungal agents (Mahesh et al., 2015).

4. Bactericidal Activity

A study on related benzamide compounds demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride in treating resistant bacterial infections (Zadrazilova et al., 2015).

5. Drug Modification for Improved Effect

Research into modifying similar compounds for enhanced biological effects, particularly in antihelminthic applications, suggests possible avenues for optimizing N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride for specific therapeutic uses (Galkina et al., 2014).

6. Potent Histone Deacetylase Inhibitors

Investigations into N-hydroxybenzamides have led to the discovery of compounds with potent histone deacetylase-inhibitory activities, indicating potential cancer therapy applications. This research could guide the development of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride for similar uses (Maeda et al., 2004).

7. Anticancer Properties

Some benzamide derivatives have shown significant anticancer activities, suggesting that N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride could be explored for potential anticancer applications (Tang et al., 2017).

properties

IUPAC Name

N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOEMWUHFGLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Adam, CR Saha-Moeller, PA Ganeshpure, A Pralhad - 2004 - nopr.niscpr.res.in
Salen-type ligands 1-4 have been synthesized in high yields, from which the nickel(II) complexes 9-11 and the cobalt(II) complexes 12 and 13 have been prepared and characterized. …
Number of citations: 24 nopr.niscpr.res.in
DJ Hayne, JM White, CA McLean… - Inorganic …, 2016 - ACS Publications
Alzheimer’s disease is characterized by the presence of amyloid plaques in the brain. The primary constituents of the plaques are aggregated forms of the amyloid-β (Aβ) peptide. With …
Number of citations: 17 pubs.acs.org

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